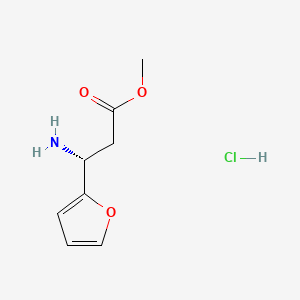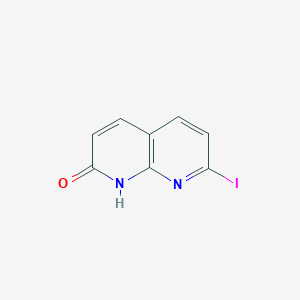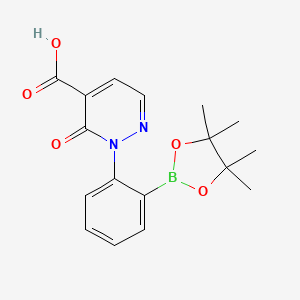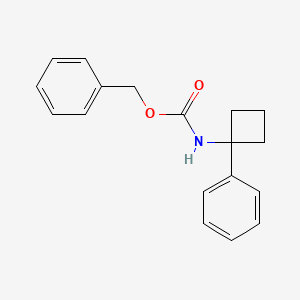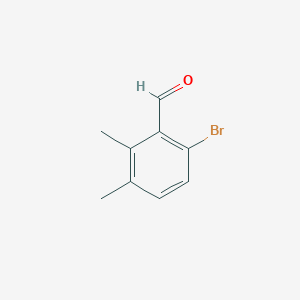
6-Bromo-2,3-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C to ensure selective bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with a hydroxyl group using a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: 6-Bromo-2,3-dimethylbenzoic acid.
Reduction: 6-Bromo-2,3-dimethylbenzyl alcohol.
Substitution: 6-Hydroxy-2,3-dimethylbenzaldehyde.
科学的研究の応用
6-Bromo-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-2,3-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
6-Bromo-2,3-dimethylbenzaldehyde can be compared with other similar compounds, such as:
5-Bromo-2,3-dimethylbenzaldehyde: Similar structure but with the bromine atom at the 5th position.
6-Bromo-2,3-dimethylbenzoic acid: The carboxylic acid derivative of this compound.
6-Hydroxy-2,3-dimethylbenzaldehyde: The hydroxyl-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
6-bromo-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3 |
InChIキー |
SUNLPCXOUKZNJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Br)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



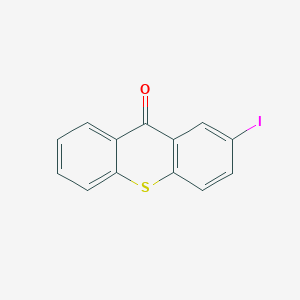

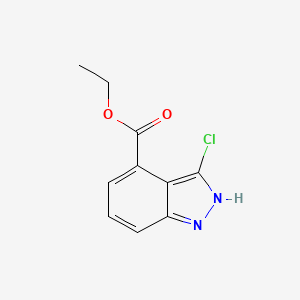
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
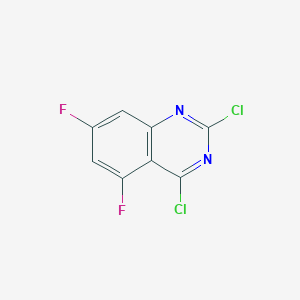
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
